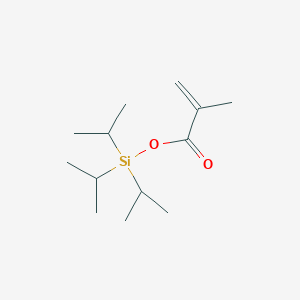

三异丙基甲硅基甲基丙烯酸酯

描述

Triisopropylsilyl methacrylate (TIPSMA) is a silyl methacrylate monomer used in the synthesis of polymers for various applications. It is a colorless liquid with a low viscosity and a low boiling point. The molecular formula of TIPSMA is C13H26O2Si .

Synthesis Analysis

TIPSMA has been used in the synthesis of polymers for various applications such as coatings, adhesives, and optical materials. It has been reported that TIPSMA can be copolymerized via a radical ring opening polymerization of 2-methylene-1,3-dioxepane (MDO) with various silyl methacrylates .Molecular Structure Analysis

The molecular weight of TIPSMA is 242.43 g/mol . The InChI string representation of its structure isInChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 . Chemical Reactions Analysis

TIPSMA is involved in the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene . The kinetics of the radical polymerization process is influenced by secondary chemical reactions that occur at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .Physical And Chemical Properties Analysis

TIPSMA is a colorless transparent liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 249.6±9.0 °C at 760 mmHg, and a flash point of 87.1±14.3 °C . It has a molar refractivity of 72.2±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 278.4±3.0 cm³ .科学研究应用

组织工程和再生医学

三异丙基甲硅基甲基丙烯酸酯作为甲基丙烯酸酯的衍生物,已被用于组织工程应用中的水凝胶开发。例如,改性的甲基丙烯酸酯水凝胶已显示出在脊髓损伤后改善组织修复方面的显着潜力。基于羟丙基甲基丙烯酰胺和 2-羟乙基甲基丙烯酸酯的水凝胶,尤其是在用细胞外基质成分(如纤连蛋白)改性后,已在实验模型中显示出增强的桥接能力和感觉改善 (Hejčl et al., 2018).

生物医学成像

在生物医学成像领域,甲基丙烯酸酯衍生物已被探索用于开发磁共振成像 (MRI) 造影剂。一项研究详细介绍了使用源自寡(乙二醇)甲基丙烯酸酯和甲基丙烯酸的共聚物合成聚乙二醇化超小氧化铁纳米粒子。纳米粒子在血流中表现出较长的循环时间,并且由于其尺寸控制和在生理缓冲液中的长期胶体稳定性,显示出作为 MRI 造影剂的潜力 (Lutz et al., 2006).

牙科应用

基于甲基丙烯酸酯的材料在牙科中很突出,尤其是在复合修复体中。一项研究比较了基于甲基丙烯酸酯和倍加成硅烷的修复体,重点关注它们的溶解性降解、粘合强度和边缘适应性。研究强调,两种材料都显示出相似的初始界面质量,在六个月内暴露于水解条件下也不会显着降低它们的粘合强度 (Santos et al., 2013).

生物相容性和生物传感器应用

基于甲基丙烯酸酯的材料的生物相容性在生物传感器界面中至关重要。一项涉及含有 2-羟乙基甲基丙烯酸酯、聚(乙二醇)四丙烯酸酯和乙二醇二甲基丙烯酸酯的共聚物研究强调了其作为生物传感器生物相容性涂层的潜力。当皮下植入时,涂层诱导的纤维包封较少,表明皮下生物传感器的生物相容性得到改善 (Quinn et al., 1995).

作用机制

Target of Action

Triisopropylsilyl Methacrylate (TISMA) is primarily used as a cross-linking agent, modifier, and raw material in organic synthesis . Its primary targets are the molecules and structures it interacts with during these processes.

Mode of Action

TISMA is involved in the formation of polymers through a process known as free radical polymerization . In this process, TISMA, as a monomer, reacts with other monomers to form a polymer chain. The polymerization process is initiated by a free radical, which reacts with the monomer, forming a bond and creating another free radical. This newly formed free radical can then react with another monomer, continuing the chain reaction .

Biochemical Pathways

The primary biochemical pathway involving TISMA is the polymerization process. This process can affect various downstream effects depending on the nature of the polymer being formed and its intended use. For example, in the production of self-polishing coatings (SPCs), the polymer’s properties can influence the coating’s durability, resistance to environmental factors, and polishing effect .

Pharmacokinetics

In its industrial use, factors such as its reactivity, stability, and solubility in different solvents are crucial for its effective utilization .

Result of Action

The result of TISMA’s action is the formation of polymers with specific properties. These polymers can be used in various applications, including the production of coatings and functional polymers with additional features such as self-cleaning, self-healing, and antimicrobial properties .

Action Environment

The action of TISMA can be influenced by various environmental factors. For instance, the polymerization process can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of impurities or inhibitors can also impact the polymerization process. In terms of storage, TISMA should be stored in a cool, dry, and well-ventilated place, and it should avoid contact with oxidizing agents and strong acids .

安全和危害

未来方向

属性

IUPAC Name |

tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNOZYMZRGTZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620558 | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134652-60-1 | |

| Record name | Tris(1-methylethyl)silyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134652-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134652601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropan-2-ylsilyl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Triisopropylsilyl methacrylate contribute to antifouling properties in marine coatings?

A1: Triisopropylsilyl methacrylate plays a crucial role in creating self-polishing coatings (SPCs). These coatings incorporate TIPSM into their structure. [, , ] When exposed to seawater, the silyl ester side groups of TIPSM undergo hydrolysis. [, ] This hydrolysis renders the surface layer of the coating hydrophilic. [] The hydrolyzed surface layer becomes susceptible to removal by the natural shear forces present in the marine environment, such as waves and currents. [] This continuous removal of the surface layer exposes a fresh, underlying antifouling coating, preventing the accumulation of marine organisms. []

Q2: Does the hydrolysis rate of Triisopropylsilyl methacrylate impact the performance of these coatings?

A2: Yes, the hydrolysis rate of Triisopropylsilyl methacrylate is a key factor in controlling the self-polishing behavior. [] Studies have shown that varying the silyl ester group, such as using bis(trimethylsiloxy)methylsilyl methacrylate (MATM2) or tributylsilyl methacrylate (TBSiMA), can significantly impact the hydrolysis rate of the copolymer. [] Faster hydrolysis leads to quicker degradation of the coating and a faster self-polishing rate. [] Researchers are exploring the optimal hydrolysis rate to balance antifouling effectiveness with coating longevity. []

Q3: Are there any specific ion effects that influence the degradation of Triisopropylsilyl methacrylate-containing coatings?

A3: Yes, research suggests that the degradation of polymeric marine antibiofouling materials, including those containing Triisopropylsilyl methacrylate, is significantly affected by specific ions present in seawater. [] For instance, the presence of certain cations can influence the activity of enzymes responsible for the degradation of ester bonds within the coating. [] This effect is primarily attributed to the interaction between cations and negatively charged enzyme molecules. [] Similarly, the presence of different anions can either enhance or inhibit enzymatic degradation through "salting-out" or "salting-in" effects, respectively. [] Understanding these ion-specific effects is crucial for predicting the long-term performance and degradation behavior of these coatings in various marine environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)